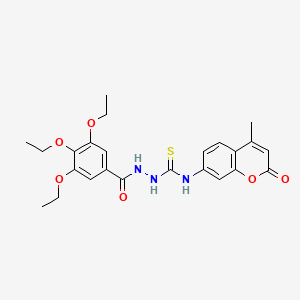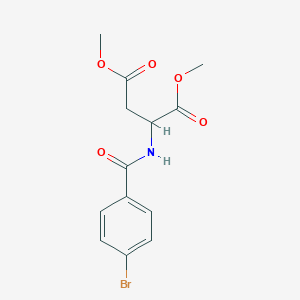
N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide
Descripción general
Descripción
N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide, also known as INH, is a hydrazine derivative that has been widely used in scientific research. It is a potent inhibitor of the enzyme enoyl-acyl carrier protein reductase, which is essential for the survival of many bacterial species. INH has been extensively studied for its potential as an antibacterial agent, and has also been investigated for its potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide works by inhibiting the enzyme enoyl-acyl carrier protein reductase, which is involved in the biosynthesis of mycolic acids, a key component of the bacterial cell wall. This compound binds to the active site of the enzyme, preventing it from carrying out its catalytic function. This leads to disruption of the cell wall and ultimately bacterial death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of mycolic acid synthesis, disruption of bacterial cell wall integrity, and induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, and may have potential applications in the treatment of autoimmune diseases and other inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide has a number of advantages for use in lab experiments, including its potent antibacterial properties, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and immunomodulatory effects. However, there are also some limitations to its use, including the potential for toxicity at high doses, and the need for careful handling due to its hydrazine moiety.
Direcciones Futuras
There are a number of future directions for research on N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide, including:
1. Investigation of its potential as an antibacterial agent against emerging drug-resistant bacterial strains.
2. Further studies on its mechanism of action, including the identification of novel targets for inhibition.
3. Investigation of its potential as a therapeutic agent in cancer and other diseases.
4. Development of novel synthetic methods for the production of this compound and related compounds.
5. Investigation of its potential as an anti-inflammatory and immunomodulatory agent in the treatment of autoimmune diseases and other inflammatory conditions.
6. Development of novel drug delivery systems for this compound and related compounds, to improve their efficacy and reduce potential toxicity.
In conclusion, this compound is a hydrazine derivative that has been extensively studied for its antibacterial properties and potential therapeutic applications in cancer and other diseases. It works by inhibiting the enzyme enoyl-acyl carrier protein reductase, and has a number of biochemical and physiological effects. While there are some limitations to its use, there are also a number of future directions for research on this compound, including investigation of its potential as an antibacterial agent against drug-resistant strains, and its potential as an anti-inflammatory and immunomodulatory agent in the treatment of autoimmune diseases and other inflammatory conditions.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarboxamide has been extensively studied for its antibacterial properties, and has been shown to be effective against a wide range of bacterial species, including Mycobacterium tuberculosis, the causative agent of tuberculosis. This compound works by inhibiting the enzyme enoyl-acyl carrier protein reductase, which is involved in the biosynthesis of mycolic acids, a key component of the bacterial cell wall. This leads to disruption of the cell wall and ultimately bacterial death.
In addition to its antibacterial properties, this compound has also been investigated for its potential therapeutic applications in cancer and other diseases. Studies have shown that this compound can inhibit the growth of cancer cells in vitro, and can also enhance the efficacy of chemotherapy drugs in vivo. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, and may have potential applications in the treatment of autoimmune diseases and other inflammatory conditions.
Propiedades
IUPAC Name |
1-(4-acetylphenyl)-3-(pyridine-4-carbonylamino)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-10(20)11-2-4-13(5-3-11)17-15(22)19-18-14(21)12-6-8-16-9-7-12/h2-9H,1H3,(H,18,21)(H2,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBLYEPGQBDZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide](/img/structure/B4119810.png)

![methyl 2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4119816.png)

![N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4119821.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4119827.png)
![N-[4-(dimethylamino)phenyl]-2-(3-oxo-2-piperazinyl)acetamide](/img/structure/B4119828.png)
![N-butyl-2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4119833.png)
![N-cyclopentyl-N'-[1-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4119857.png)
![2-[2-(4-ethylphenoxy)propanoyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4119859.png)
![2-(3-hydroxybutanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4119870.png)

![2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B4119882.png)
![ethyl 2-{[(3-oxo-2-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4119897.png)